2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol
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Overview
Description
2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol is an organic compound with the molecular formula C13H17NOS It is characterized by the presence of an isoindole ring fused with a propyl group and a thioether linkage to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol typically involves the condensation of 2-propyl-2H-isoindole with a thiol-containing ethanol derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The ethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted ethanol derivatives
Scientific Research Applications
2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol involves its interaction with specific molecular targets. The thioether linkage and isoindole ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy propyl isoindol
- 2-Propyl isoindole derivatives
Uniqueness
2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol stands out due to its unique combination of an isoindole ring and a thioether-linked ethanol moiety This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds
Biological Activity
2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol, also known by its CAS number 61214-21-9, is an organic compound characterized by a unique structural framework that includes an isoindole ring and a thioether linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C13H17NOS, with a molecular weight of 235.35 g/mol. The compound's structure is depicted as follows:
Property | Value |
---|---|
CAS Number | 61214-21-9 |
Molecular Formula | C13H17NOS |
Molecular Weight | 235.35 g/mol |
IUPAC Name | 2-(2-propylisoindol-1-yl)sulfanylethanol |
InChI Key | ZNQWEJNQDULIHO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thioether group and isoindole ring are believed to facilitate interactions with enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that the compound may influence oxidative stress pathways and cell signaling mechanisms, although the exact molecular targets remain under investigation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have demonstrated that certain isoindole derivatives can inhibit the growth of various pathogenic microorganisms, including both gram-positive and gram-negative bacteria. The mechanisms of action often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
The compound has also been explored for its potential anticancer effects. Studies have shown that isoindole derivatives can induce apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways. For instance, compounds with similar structural features have been reported to inhibit tumor growth in various cancer models by modulating cell cycle progression and promoting programmed cell death .
Study 1: Antimicrobial Efficacy
A study conducted on a series of isoindole derivatives, including those related to this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics, suggesting potential as therapeutic agents .
Study 2: Anticancer Activity
In another investigation, a derivative of the compound was tested for its efficacy against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .
Properties
CAS No. |
61214-21-9 |
---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
2-(2-propylisoindol-1-yl)sulfanylethanol |
InChI |
InChI=1S/C13H17NOS/c1-2-7-14-10-11-5-3-4-6-12(11)13(14)16-9-8-15/h3-6,10,15H,2,7-9H2,1H3 |
InChI Key |
ZNQWEJNQDULIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C=CC=CC2=C1SCCO |
Origin of Product |
United States |
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